molecular formula C10H13NO B12900536 Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B12900536
M. Wt: 163.22 g/mol
InChI Key: IFQVLAITGJIHRS-XCBNKYQSSA-N
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Description

Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring system with a hydroxyl group at the fourth position and a methyl group at the second position. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions to yield the desired tetrahydroquinoline derivative . Another approach includes the regioselective 1,4-phosphorylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite or ethyl phenylphosphinate, followed by high diastereoselective reduction .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium or platinum on carbon. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinoline derivatives or reduced to yield different tetrahydroquinoline isomers .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce different stereoisomers of tetrahydroquinoline .

Scientific Research Applications

Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology, it is used to study the effects of tetrahydroquinoline derivatives on biological systems. Additionally, it is used in the industry for the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein. This inhibition is relevant for the treatment of neurodegenerative diseases . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and 4-hydroxy-2-quinolone. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,2,3,4-tetrahydroisoquinoline is known for its neuroprotective properties, while 4-hydroxy-2-quinolone exhibits antimicrobial activity .

Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline
  • 4-Hydroxy-2-quinolone
  • 2-Methylquinoline
  • Quinoline-4-one derivatives

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3/t7-,10+/m1/s1

InChI Key

IFQVLAITGJIHRS-XCBNKYQSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1)O

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)O

Origin of Product

United States

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